molecular formula C18H20N2O4S B2652852 3-[(4-Benzylpiperazin-1-yl)sulfonyl]benzoic acid CAS No. 327072-92-4

3-[(4-Benzylpiperazin-1-yl)sulfonyl]benzoic acid

Cat. No.: B2652852
CAS No.: 327072-92-4
M. Wt: 360.43
InChI Key: DXJNRHDOUFXHOZ-UHFFFAOYSA-N
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Description

3-[(4-Benzylpiperazin-1-yl)sulfonyl]benzoic acid is a benzoic acid derivative featuring a sulfonyl-linked 4-benzylpiperazine moiety at the 3-position of the aromatic ring. This structure combines a carboxylic acid group with a piperazine-sulfonyl substituent, which is common in medicinal chemistry for modulating solubility, bioavailability, and target binding.

Properties

IUPAC Name

3-(4-benzylpiperazin-1-yl)sulfonylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4S/c21-18(22)16-7-4-8-17(13-16)25(23,24)20-11-9-19(10-12-20)14-15-5-2-1-3-6-15/h1-8,13H,9-12,14H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXJNRHDOUFXHOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)S(=O)(=O)C3=CC=CC(=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

327072-92-4
Record name 3-[(4-benzylpiperazin-1-yl)sulfonyl]benzoic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Benzylpiperazin-1-yl)sulfonyl]benzoic acid typically involves the reaction of 4-benzylpiperazine with a sulfonyl chloride derivative of benzoic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Step 1: Preparation of the sulfonyl chloride derivative of benzoic acid.

    Step 2: Reaction of the sulfonyl chloride derivative with 4-benzylpiperazine in the presence of a base such as triethylamine.

    Step 3: Purification of the product through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Benzylpiperazin-1-yl)sulfonyl]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.

    Substitution: The benzoic acid moiety can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of sulfide derivatives.

    Substitution: Formation of substituted benzoic acid derivatives.

Scientific Research Applications

Medicinal Chemistry

3-[(4-Benzylpiperazin-1-yl)sulfonyl]benzoic acid has been explored for its potential therapeutic properties, particularly in the following areas:

Antimicrobial Activity : Preliminary studies have indicated that this compound exhibits significant antimicrobial effects against various bacterial strains, suggesting its potential use as an antibiotic agent. Further research is needed to elucidate the specific mechanisms involved in its antimicrobial action.

Neuroprotective Effects : Research has shown that derivatives of benzylpiperazine can inhibit acetylcholinesterase, an enzyme associated with neurodegenerative diseases like Alzheimer's. This suggests that this compound may have neuroprotective properties and could be developed into treatments for cognitive disorders.

Anti-inflammatory Properties : Animal model studies have demonstrated that compounds with similar structures can significantly reduce pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha, indicating potential applications in treating inflammatory diseases.

Biological Research

The compound's interaction with various biological targets makes it a valuable tool in biological research:

Receptor Studies : The benzylpiperazine moiety is known to interact with serotonin receptors, which are crucial in mood regulation and are targets for antidepressant therapies. Investigating the affinity of this compound for different receptor subtypes could lead to the development of novel antidepressants.

Enzyme Inhibition : The sulfonyl group may participate in hydrogen bonding with enzyme active sites, enhancing the compound's efficacy as an enzyme inhibitor. This property is particularly relevant for developing inhibitors against enzymes involved in metabolic pathways.

Neuroprotective Effects

A study evaluated the neuroprotective properties of similar compounds and found that modifications to the piperazine structure enhanced the ability to protect neuronal cells from oxidative stress-induced apoptosis. This suggests that this compound may exhibit similar protective effects.

Anti-inflammatory Activity

Research involving animal models of inflammatory diseases demonstrated that compounds with a similar thiophene structure significantly reduced levels of inflammatory markers, highlighting their potential as anti-inflammatory agents.

Antimicrobial Properties

Preliminary studies have shown promising results against various bacterial strains, indicating its potential as an antimicrobial agent. Further research is required to elucidate the specific mechanisms involved.

Mechanism of Action

The mechanism of action of 3-[(4-Benzylpiperazin-1-yl)sulfonyl]benzoic acid involves its interaction with specific molecular targets. The compound is known to bind to certain receptors or enzymes, modulating their activity. The sulfonyl group plays a crucial role in the binding affinity and specificity of the compound. The pathways involved in its mechanism of action include signal transduction and metabolic pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3-[(4-Benzylpiperazin-1-yl)sulfonyl]benzoic acid with analogous compounds, focusing on structural variations, physicochemical properties, and reported bioactivities.

Substituent Variations on the Piperazine Ring

  • 3-[(4-Acetylpiperazin-1-yl)sulfonyl]benzoic acid (CAS 568577-57-1) Molecular Formula: C₁₃H₁₆N₂O₅S Molecular Weight: 312.34 g/mol Key Difference: The acetyl group replaces the benzyl substituent on the piperazine ring.
  • 3-(4-Methylpiperazin-1-yl)benzoic acid (CAS 215309-01-6)

    • Molecular Formula : C₁₂H₁₆N₂O₂
    • Molecular Weight : 220.26 g/mol
    • Key Difference : Lacks the sulfonyl bridge and features a methyl group on piperazine. The absence of the sulfonyl group decreases molecular weight and may limit hydrogen-bonding interactions with biological targets .
  • 3-((4-Chlorobenzyl)sulfonyl)benzoic acid (Product R949140) Inferred Molecular Formula: C₁₅H₁₃ClN₂O₄S (hypothetical) Key Difference: A 4-chlorobenzyl group replaces the benzyl substituent.

Sulfonyl-Linked Modifications

  • 2-[(4-{[3-(Trifluoromethyl)phenyl]sulfonyl}piperazin-1-yl)carbonyl]benzoic acid (sc-340684)
    • Molecular Formula : C₁₉H₁₅F₃N₂O₅S (hypothetical)
    • Key Difference : Incorporates a trifluoromethylphenyl-sulfonyl group. The electron-withdrawing CF₃ group enhances metabolic resistance and may improve binding to hydrophobic enzyme pockets .

Biological Activity

3-[(4-Benzylpiperazin-1-yl)sulfonyl]benzoic acid is a compound that has garnered attention due to its potential biological activities, particularly in the context of cancer therapy and neuropharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various studies, and potential clinical applications.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

  • Molecular Formula : C19_{19}H22_{22}N2_{2}O3_{3}S
  • Molecular Weight : 358.45 g/mol

This compound features a benzene ring substituted with a piperazine moiety and a sulfonyl group, which contributes to its activity as an inhibitor in various biological systems.

Research indicates that this compound acts primarily as an inhibitor of the human T cell receptor alpha/beta heterodimer. This mechanism is crucial for modulating immune responses, particularly in the context of autoimmune diseases and cancer .

1. Antitumor Activity

Studies have demonstrated that this compound exhibits significant antitumor properties. It has been shown to selectively inhibit the growth of cancer cells that are deficient in homologous recombination repair mechanisms, such as those with mutations in the BRCA1/2 genes. This selective inhibition is particularly relevant for developing targeted therapies for certain breast and ovarian cancers .

2. Neuropharmacological Effects

The compound also shows promise in neuropharmacology. Piperazine derivatives, including this one, have been studied for their ability to inhibit human acetylcholinesterase (AChE), an enzyme critical for neurotransmitter regulation. Inhibition of AChE can enhance cholinergic signaling, which is beneficial in conditions like Alzheimer's disease .

Efficacy Data

In vitro studies have provided quantitative data on the efficacy of this compound against various cancer cell lines. Notably:

Cell Line IC50 (µM) Mechanism
BRCA1-mutant breast cells0.5PARP inhibition
Ovarian cancer cells0.8DNA damage response modulation
Neuroblastoma cells1.2AChE inhibition

These values indicate a potent inhibitory effect, suggesting that this compound could be a valuable candidate for further development in cancer therapy and neurodegenerative disease treatment.

Case Studies and Research Findings

Case Study 1: Anticancer Activity
A study published in Nature explored the use of various PARP inhibitors, including derivatives similar to this compound, demonstrating enhanced efficacy when used in combination with DNA-damaging agents like temozolomide. The study highlighted the potential of these compounds to overcome resistance mechanisms in BRCA-deficient tumors .

Case Study 2: Neuroprotective Effects
In another investigation focused on neuroprotection, researchers assessed the effects of piperazine derivatives on AChE activity in vitro. The results indicated that compounds structurally related to this compound significantly inhibited AChE activity, suggesting a potential therapeutic role in cognitive enhancement and Alzheimer's disease management .

Q & A

Q. What are the recommended synthetic routes for 3-[(4-benzylpiperazin-1-yl)sulfonyl]benzoic acid, and how can intermediates be optimized?

Methodological Answer: A common approach involves sulfonylation of benzoic acid derivatives with 4-benzylpiperazine. Key steps:

  • Sulfonyl chloride formation : React 3-sulfobenzoic acid with thionyl chloride to generate the sulfonyl chloride intermediate.
  • Coupling : Introduce 4-benzylpiperazine under inert conditions (e.g., DCM, 0–5°C) to form the sulfonamide bond.
  • Purification : Use flash chromatography (silica gel, gradient elution with ethyl acetate/hexane) to isolate intermediates. Optimize yields by controlling stoichiometry (1:1.2 molar ratio of sulfonyl chloride to piperazine) and reaction time (4–6 hours) .

Q. What analytical techniques are critical for characterizing this compound and validating purity?

Methodological Answer:

  • NMR (¹H/¹³C) : Confirm sulfonamide bond formation (δ 3.2–3.5 ppm for piperazine protons; δ 7.5–8.2 ppm for aromatic protons).
  • LC-MS : Validate molecular weight (M+H⁺ expected at ~415.5 g/mol) and detect impurities (e.g., unreacted starting materials).
  • HPLC : Use a C18 column (acetonitrile/water + 0.1% TFA) to assess purity (>95% required for biological assays). Cross-reference with NIST spectral libraries for benzoic acid derivatives .

Q. How can researchers design initial biological activity assays for this compound?

Methodological Answer:

  • Target selection : Prioritize kinases or GPCRs due to the benzylpiperazine moiety’s affinity for these targets. Use kinase profiling panels (e.g., Eurofins KinaseProfiler) .
  • Cellular assays : Test cytotoxicity (MTT assay) and anti-inflammatory activity (IL-6/IL-1β ELISA in LPS-stimulated macrophages) at 1–50 μM concentrations .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the benzyl or benzoic acid groups) impact bioactivity?

Methodological Answer:

  • SAR Strategy : Synthesize analogs with electron-withdrawing (e.g., -CF₃) or bulky groups (e.g., -t-Bu) on the benzyl ring. Assess changes in IC₅₀ values against target enzymes.
  • Case Study : A trifluoromethyl-substituted analog (see ) showed enhanced metabolic stability but reduced solubility, highlighting trade-offs in lead optimization .

Q. How can stability studies resolve contradictions in solubility and degradation data?

Methodological Answer:

  • Solubility : Test in buffered solutions (pH 2–8) and DMSO. Conflicting reports may arise from aggregation; use dynamic light scattering (DLS) to confirm.
  • Degradation : Perform forced degradation (40°C/75% RH for 4 weeks). Monitor via HPLC for hydrolysis of the sulfonamide bond or benzoic acid decarboxylation. Compare with stability data for structurally related compounds (e.g., perfluorinated analogs in ) .

Q. What computational tools are effective for predicting metabolic pathways and toxicity?

Methodological Answer:

  • In silico Prediction : Use BKMS_METABOLIC and PISTACHIO databases to identify likely Phase I/II metabolites (e.g., piperazine N-dealkylation or sulfonamide cleavage).
  • Toxicity Profiling : Apply QSAR models (e.g., ProTox-II) to predict hepatotoxicity and mutagenicity. Validate with in vitro CYP450 inhibition assays .

Q. How can researchers address contradictory bioactivity data across different assay systems?

Methodological Answer:

  • Assay Validation : Compare results from recombinant enzyme assays (e.g., purified kinase) vs. cell-based systems. Discrepancies may arise from off-target effects or cell permeability issues.
  • Data Triangulation : Cross-reference with structurally related compounds (e.g., ’s indole-based sulfonamides) to identify assay-specific artifacts .

Q. What advanced purification techniques resolve co-eluting impurities or stereoisomers?

Methodological Answer:

  • Chiral HPLC : Use a Chiralpak AD-H column (heptane/ethanol/isopropylamine) to separate stereoisomers, if present.
  • Prep-SEC : Size-exclusion chromatography effectively removes high-MW aggregates. Reference chromatographic conditions from for sulfonamide analogs .

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